molecular formula C9H5ClFNO B1431638 7-Chloro-5-fluoro-1H-indole-3-carbaldehyde CAS No. 1227270-41-8

7-Chloro-5-fluoro-1H-indole-3-carbaldehyde

Cat. No.: B1431638
CAS No.: 1227270-41-8
M. Wt: 197.59 g/mol
InChI Key: TWGHMAACOULVPF-UHFFFAOYSA-N
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Description

7-Chloro-5-fluoro-1H-indole-3-carbaldehyde is a compound with the molecular formula C9H5ClFNO . It is a derivative of indole-3-carbaldehyde, which is a metabolite of dietary L-tryptophan synthesized by human gastrointestinal bacteria . This compound is used as a reagent in the synthetic preparation of compounds requiring an indole group or more specifically a fluoroindole group .


Molecular Structure Analysis

The molecular structure of this compound consists of a nine-membered carbon ring, which includes a nitrogen atom and is substituted with a chlorine atom, a fluorine atom, and a carbaldehyde group . The molecular weight of this compound is 197.594 Da .


Chemical Reactions Analysis

Indole-3-carbaldehyde and its derivatives, including this compound, are essential and efficient chemical precursors for generating biologically active structures . They are ideal precursors for the synthesis of active molecules and play a vital role in multicomponent reactions (MCRs), which offer access to complex molecules .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 197.6 . It is a powder at room temperature .

Safety and Hazards

The safety information for 7-Chloro-5-fluoro-1H-indole-3-carbaldehyde indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .

Future Directions

The future directions for the research and application of 7-Chloro-5-fluoro-1H-indole-3-carbaldehyde could involve its use in the synthesis of biologically active structures and pharmaceutical compounds . Its role in multicomponent reactions (MCRs) could also be further explored .

Mechanism of Action

Target of Action

7-Chloro-5-fluoro-1H-indole-3-carbaldehyde, like many indole derivatives, is known to interact with a variety of biological targets. Indole derivatives have been found in many important synthetic drug molecules and play a significant role in cell biology . They bind with high affinity to multiple receptors, which can be useful in developing new therapeutic derivatives .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes at the cellular level . For instance, some indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways.

Result of Action

Indole derivatives have been reported to exhibit a broad spectrum of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be kept away from heat sources, sparks, and high temperatures, and stored in a cool, dry place . During use, appropriate protective equipment should be worn to avoid contact with skin, eyes, and respiratory tract, and operations should be carried out in a well-ventilated environment .

Properties

IUPAC Name

7-chloro-5-fluoro-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFNO/c10-8-2-6(11)1-7-5(4-13)3-12-9(7)8/h1-4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWGHMAACOULVPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=CN2)C=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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